molecular formula C13H17NO3 B12899912 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide CAS No. 62593-66-2

2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide

Cat. No.: B12899912
CAS No.: 62593-66-2
M. Wt: 235.28 g/mol
InChI Key: VLQBDZHWJMXPCD-UHFFFAOYSA-N
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Description

N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl group attached to the nitrogen atom and a tetrahydrofuran-2-ylmethoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide typically involves the reaction of phenylamine with 2-((tetrahydrofuran-2-yl)methoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less versatile in terms of chemical reactivity.

    2-((Tetrahydrofuran-2-yl)methoxy)acetamide: Lacks the phenyl group, which reduces its potential for π-π interactions.

Uniqueness

N-Phenyl-2-((tetrahydrofuran-2-yl)methoxy)acetamide is unique due to the presence of both the phenyl and tetrahydrofuran-2-ylmethoxy groups. This combination allows for a broader range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62593-66-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-phenylacetamide

InChI

InChI=1S/C13H17NO3/c15-13(14-11-5-2-1-3-6-11)10-16-9-12-7-4-8-17-12/h1-3,5-6,12H,4,7-10H2,(H,14,15)

InChI Key

VLQBDZHWJMXPCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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